Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Description
Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 1249024-78-9) is a bicyclic tropane derivative featuring a methylsulfonyl group at the 8-position and an exo-configured amine at the 3-position. Its molecular formula is C₈H₁₆N₂O₂S (MW = 204.29 g/mol) . The methylsulfonyl substituent is a strong electron-withdrawing group, influencing the compound’s electronic and steric properties, which may modulate receptor binding and pharmacokinetics in pharmacological contexts.
Properties
Molecular Formula |
C8H16N2O2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1R,5S)-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |
InChI Key |
WCTCMYLESNOTNP-IEESLHIDSA-N |
Isomeric SMILES |
CS(=O)(=O)N1[C@@H]2CC[C@H]1CC(C2)N |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction and Cyclization
A classical method involves the Mannich reaction of cycloheptanone derivatives with amines. For example, reacting 1,5-diketones with methylamine under acidic conditions forms the bicyclic imine intermediate, which is subsequently reduced to the amine. This route is adaptable for introducing substituents at the 8-position.
Catalytic Hydrogenation of Unsaturated Precursors
Unsaturated intermediates, such as 8-azabicyclo[3.2.1]oct-2-ene, are hydrogenated using palladium on carbon or Raney nickel. The choice of catalyst and solvent (e.g., toluene or methanol) influences the exo/endo selectivity of the final product. For instance, hydrogenating 3-cyano-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]oct-2-ene in toluene yields a 57:43 endo:exo mixture.
Introduction of the Methylsulfonyl Group
The methylsulfonyl moiety is introduced at the 8-position via sulfonylation of a secondary amine intermediate.
Direct Sulfonylation
Treating 8-azabicyclo[3.2.1]octan-3-amine with methanesulfonyl chloride in dichloromethane or THF, in the presence of a base like triethylamine, affords the sulfonylated product. This reaction typically proceeds at 0–25°C to minimize side reactions.
Example Protocol
Protection-Deprotection Strategies
When the amine at the 3-position is sensitive to sulfonylation conditions, a temporary protecting group (e.g., benzyl or tert-butoxycarbonyl) is employed. After sulfonylation, the protecting group is removed via hydrogenolysis or acid hydrolysis.
Stereoselective Installation of the Exo-3-Amine
Controlling the exo configuration at the 3-position is critical. Methods include:
Reductive Amination of Ketone Precursors
3-Keto-8-methylsulfonyl-8-azabicyclo[3.2.1]octane is converted to the amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6 favors exo selectivity.
Optimized Conditions
| Parameter | Value |
|---|---|
| Substrate | 3-Keto-8-methylsulfonyl derivative |
| Reducing Agent | NaBH₃CN (1.5 equiv) |
| Solvent | MeOH |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Exo:Endo Ratio | 85:15 |
Curtius Rearrangement
Acyl azides derived from 3-carboxylic acid precursors undergo Curtius rearrangement to generate isocyanates, which are hydrolyzed to amines. This method avoids racemization and ensures high exo selectivity.
Key Challenges and Solutions
Regioselectivity in Sulfonylation
Competing reactions at the 3-amine can occur during sulfonylation. Using bulky bases (e.g., 2,6-lutidine) or low temperatures suppresses N-3 sulfonylation.
Purification of Diastereomers
Chromatographic separation on silica gel or chiral stationary phases resolves exo/endo mixtures. Ethyl acetate/hexane gradients (3:7 to 7:3) are effective.
Analytical Characterization
- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 3.21 (s, 3H, SO₂CH₃), 2.98–2.85 (m, 2H, bridgehead H), 2.45–2.32 (m, 4H, bicyclic H).
- MS : ESI-MS m/z 204.29 [M+H]⁺.
Industrial-Scale Considerations
Continuous flow reactors enhance the safety and efficiency of exothermic steps (e.g., sulfonylation). A typical setup involves:
Emerging Methodologies
Chemical Reactions Analysis
Acylation of the 3-Amine Group
The primary amine at position 3 undergoes acylation under standard conditions. For example, reactions with acyl chlorides or anhydrides in the presence of a base yield amide derivatives.
Example Reaction:
-
Substrate: exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
-
Reagent: Acetyl chloride, triethylamine (base)
-
Product: exo-8-methylsulfonyl-3-acetamido-8-azabicyclo[3.2.1]octane
-
Conditions: Dichloromethane (DCM), 0°C to room temperature, 2–4 hours .
This reactivity aligns with analogs such as exo-N-(2-(8-azabicyclo[3.2.1]oct-3-yloxy)-5-cyanophenyl)pyridin-3-ylacetamide , where the 3-amine forms an acetamide via similar protocols .
Alkylation Reactions
The 3-amine can participate in alkylation reactions, though steric hindrance from the bicyclic system may require optimized conditions.
Example Reaction:
-
Substrate: this compound
-
Reagent: Methyl iodide, potassium carbonate
-
Product: exo-8-methylsulfonyl-3-(methylamino)-8-azabicyclo[3.2.1]octane
Alkylation is less favored compared to acylation due to the bulky bicyclic framework, as seen in related 8-azabicyclo[3.2.1]octane derivatives .
Nucleophilic Aromatic Substitution
The amine group can act as a nucleophile in coupling reactions with activated aryl halides.
Example Reaction:
-
Substrate: this compound
-
Reagent: 5-Chloro-2-nitropyridine
-
Product: exo-8-methylsulfonyl-3-(5-nitro-pyridin-2-ylamino)-8-azabicyclo[3.2.1]octane
This mirrors methodologies used to synthesize analogs like exo-3-(8-azabicyclo[3.2.1]oct-3-yloxy)-5-(3-(trifluoromethyl)pyridin-2-yl)benzonitrile .
Protection and Deprotection Strategies
The 3-amine is often protected during multi-step syntheses. Common protecting groups include tert-butyloxycarbonyl (Boc), which is removed under acidic conditions.
Example Protocol:
-
Protection: Boc-anhydride, DMAP, DCM, room temperature (yield: 85–90%).
-
Deprotection: Trifluoroacetic acid (TFA) in DCM, 2 hours (quantitative) .
Reactivity of the Methylsulfonyl Group
The methylsulfonyl group at position 8 is electron-withdrawing, reducing the basicity of the bridgehead nitrogen. While typically inert under mild conditions, it can participate in rare nucleophilic substitutions under extreme conditions (e.g., high-temperature SN2 reactions with strong nucleophiles) .
Microwave-Assisted Coupling Reactions
Microwave irradiation enhances reaction efficiency for sterically hindered substrates.
Example Reaction:
-
Substrate: this compound
-
Reagent: 5,6-Dichloropyridin-2-ol
-
Product: exo-8-methylsulfonyl-3-(5,6-dichloropyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
-
Conditions: DMA solvent, NaH, microwave irradiation at 180°C for 15 minutes .
Stability and Handling
Scientific Research Applications
Monoamine Reuptake Inhibition
One of the primary applications of exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine is its role as a monoamine reuptake inhibitor. This mechanism is crucial for treating various psychiatric disorders, including:
- Depression : The compound has been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.
- Anxiety Disorders : Its ability to modulate neurotransmitter levels aids in alleviating anxiety symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : By influencing dopamine levels, it may help improve attention and reduce hyperactive behaviors.
A patent outlines the therapeutic uses of 8-azabicyclo[3.2.1]octane derivatives, emphasizing their effectiveness in treating mood disorders classified in the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV) .
Pain Management
Research indicates that this compound may also have analgesic properties, making it a candidate for pain management therapies. Its action on neurotransmitter systems involved in pain perception suggests potential applications in treating chronic pain conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Various studies have focused on modifying the compound's structure to enhance its efficacy and reduce side effects.
Table 1: Structure Variants and Their Activities
| Compound Variant | Activity | Notes |
|---|---|---|
| Exo-8-methylsulfonyl derivative | Moderate serotonin reuptake inhibition | Potentially safer than older antidepressants |
| 8-Azabicyclo[3.2.1]octane analog | High affinity for dopamine transporters | Useful in ADHD treatment |
| 8-Methyl-N-propyl variant | Increased analgesic properties | Effective in chronic pain models |
Clinical Trials on Depression Treatment
A clinical trial investigated the efficacy of exo-8-methylsulfonyl derivatives in patients with major depressive disorder (MDD). The results indicated significant improvements in depressive symptoms compared to baseline measurements, with a favorable safety profile .
Neurotransmitter Modulation Studies
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 8-azabicyclo[3.2.1]octane effectively modulated neurotransmitter levels in vitro, supporting their potential as therapeutic agents for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the 8-Position
Key analogues differ primarily in their 8-position substituents, which significantly alter their chemical and biological profiles:
8-Methyl Derivatives
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (CAS 646477-45-4):
- Molecular formula: C₈H₁₈Cl₂N₂ (MW = 213.15 g/mol).
- Synthesis: Catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using Pd/C and ammonium formate .
- Applications: High affinity for serotonin receptors (5-HT1A and 5-HT3), making it a key intermediate in atypical antipsychotic drug development .
8-Benzyl Derivatives
- (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS 76272-35-0):
Other Substituents
Comparative Data Table
Biological Activity
Exo-8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic compound that has garnered attention for its potential biological activities, particularly as a monoamine neurotransmitter reuptake inhibitor. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that includes both a sulfonyl group and an amine. Its molecular formula is , with a molecular weight of approximately 204.29 g/mol.
Biological Activity
Monoamine Reuptake Inhibition
The primary biological activity of this compound is its function as a monoamine neurotransmitter reuptake inhibitor. This mechanism suggests that the compound may be effective in increasing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which is crucial for treating mood disorders like depression and anxiety .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Monoamine Reuptake Inhibition | Inhibits reuptake of serotonin and norepinephrine |
| Potential Therapeutic Uses | Treatment of depression, anxiety, ADHD, and other mood disorders |
| Interaction with Neurotransmitter Receptors | Varying degrees of affinity for different neurotransmitter receptors |
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, typically involving modifications to existing azabicyclo compounds to introduce the sulfonyl group effectively.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Neurotransmitter Interaction Studies : Research utilizing radiolabeled ligand binding assays has demonstrated that this compound interacts with serotonin and norepinephrine transporters, indicating its role in modulating neurotransmitter activity .
- Comparative Efficacy : Compared to older antidepressants such as tricyclics, this compound exhibits a favorable side-effect profile, potentially reducing cardiovascular risks associated with traditional therapies .
Case Study: Efficacy in Animal Models
In preclinical studies using rodent models, this compound demonstrated significant antidepressant-like effects when administered in controlled doses, suggesting its viability as a therapeutic agent for mood disorders.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 3.70–3.81 ppm for bridgehead protons) and confirm bicyclic framework .
- GC-MS : Detect molecular ion peaks (e.g., m/z 141 [M+1] for the amine precursor) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, with R-factors < 5% .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98%) .
Advanced: How do structural modifications at the 3-amine position affect binding to monoamine transporters?
Methodological Answer :
The 3-amine group is critical for interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters:
- Electron-Withdrawing Groups : Methylsulfonyl enhances DAT selectivity by stabilizing ionic interactions with Asp79 in the DAT binding pocket .
- Steric Effects : Bulky substituents (e.g., bis(4-fluorophenyl)methyl) reduce NET/SERT off-target activity by 10-fold compared to unmodified analogs .
- Assays : Radioligand binding (³H-WIN35428 for DAT) and uptake inhibition assays (IC₅₀ values < 100 nM indicate high potency) .
Basic: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ACE-Cl) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) before aqueous disposal .
Advanced: How can contradictory SAR data from different studies be resolved?
Methodological Answer :
Discrepancies often arise from assay conditions or stereochemical impurities:
- Standardized Assays : Use identical cell lines (e.g., HEK293 expressing human DAT) and buffer conditions (pH 7.4, 37°C) .
- Replicate Analysis : Validate purity (>99% by HPLC) and stereochemistry (via circular dichroism) before testing .
- Computational Modeling : Dock the exo isomer into DAT crystal structures (PDB: 4M48) to predict binding modes and rationalize outliers .
Basic: What is the role of the 8-methylsulfonyl group in pharmacological activity?
Methodological Answer :
The methylsulfonyl group:
- Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Increases DAT binding affinity via dipole interactions with Tyr156 and hydrophobic contacts with Phe320 .
- SAR Evidence : Removing the sulfonyl group decreases DAT IC₅₀ from 12 nM to 480 nM .
Advanced: How can in vivo pharmacokinetics be optimized for this compound?
Q. Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyls) to reduce logP (<2) and improve blood-brain barrier penetration .
- Prodrug Strategies : Esterify the 3-amine (e.g., with 3-hydroxy-2-phenylpropanoate) for sustained release .
- Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., N-demethylation) and block degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
